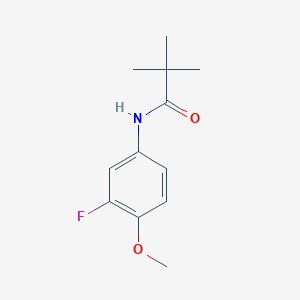
1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea, also known as CMFDA, is a synthetic compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to label cells and track their movement in vitro and in vivo. CMFDA has been used in a variety of applications, including cell migration studies, cell viability assays, and drug screening.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is not well understood. However, it is believed that 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea enters cells via passive diffusion and is converted into a fluorescent compound by intracellular esterases. The fluorescent compound is then retained within the cell and can be detected using a fluorescence microscope.
Biochemical and Physiological Effects
1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has not been shown to have any significant biochemical or physiological effects on cells. However, it is important to note that 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is a synthetic compound and should be used with caution in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is its versatility. It can be used in a variety of scientific research applications, including cell migration studies, cell viability assays, and drug screening. In addition, 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is a fluorescent dye, which allows for easy detection and monitoring of labeled cells.
However, there are also some limitations to the use of 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea in scientific research. One limitation is that 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is a synthetic compound and may have unknown effects on cells. In addition, 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is not suitable for use in all types of cells and may not be effective in certain experimental conditions.
Zukünftige Richtungen
There are many potential future directions for the use of 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea in scientific research. One area of interest is the development of new drug screening assays using 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea-labeled cells. Another area of interest is the use of 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea in the study of cancer metastasis and other disease processes.
Overall, 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is a valuable tool for scientific research and has many potential applications in the future. However, it is important to use 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea with caution and to carefully consider its limitations and potential effects on cells.
Synthesemethoden
1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is synthesized using a multi-step process that involves the reaction of 5-chloro-2-methylphenyl isocyanate with furfurylamine. The resulting intermediate is then treated with urea to form 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea. The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has been used in a variety of scientific research applications. One of the most common uses of 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is in cell migration studies. 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea can be used to label cells and track their movement in vitro and in vivo. This allows researchers to study the mechanisms of cell migration and invasion, which are important processes in cancer metastasis.
1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has also been used in cell viability assays. When 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is taken up by live cells, it is converted into a fluorescent compound that can be detected using a fluorescence microscope. This allows researchers to determine the number of live cells in a sample and to monitor their growth over time.
In addition, 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has been used in drug screening assays. By labeling cells with 1-(5-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea, researchers can monitor the effects of drugs on cell migration and viability. This allows for the identification of potential drug candidates for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-2-3-11(14)6-12(9)16-13(17)15-7-10-4-5-18-8-10/h2-6,8H,7H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOESLHGVZDKCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


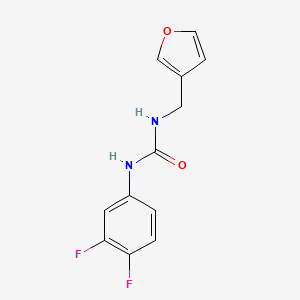

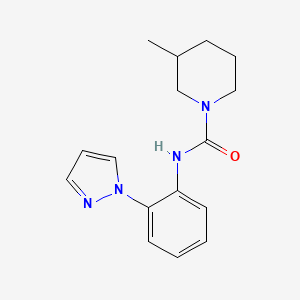
![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)
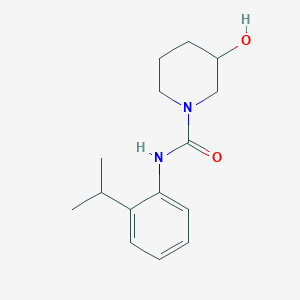
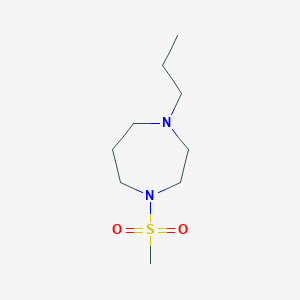


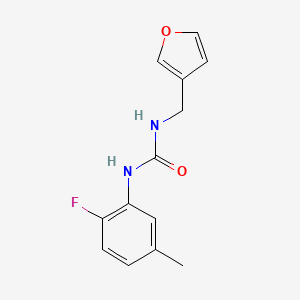

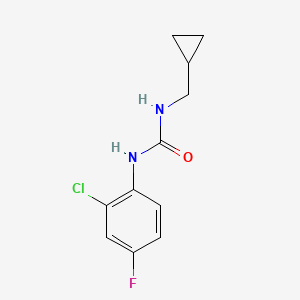
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
